2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridine and acetamide cores. The presence of the fluorine atom could influence the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the fluorophenyl group is likely to be quite reactive, due to the electronegativity of the fluorine atom .Scientific Research Applications
Synthesis and Imaging Probe Development
One of the primary applications of related chemical compounds involves their synthesis and evaluation as imaging probes, particularly for positron emission tomography (PET) studies. For instance, compounds like AC90179, a highly potent and selective competitive 5-HT2A antagonist, were labeled with [11C]-methylation for PET studies. Despite achieving high penetration across the blood-brain barrier, a lack of tracer retention or specific binding indicated limitations in its use as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006). Similarly, compounds targeting peripheral benzodiazepine receptors (PBR) were synthesized and evaluated, demonstrating significant binding in brain regions with high PBR density (Zhang et al., 2003).
Pharmacological Characterization and Kinetic Studies
Another vital application area is the pharmacological characterization and kinetic studies of similar compounds. For example, the selective inhibition of orexin-1 receptor (OX1R) mechanisms by certain compounds has indicated a major role in binge eating, suggesting their potential as novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012). Additionally, studies on the synthesis and Src kinase inhibitory and anticancer activities of N-benzyl substituted acetamide derivatives have provided insights into their structure-activity relationships and potential therapeutic applications (Fallah-Tafti et al., 2011).
Molecular Docking and Enzyme Inhibitory Activities
Research on novel compounds also extends to molecular docking and enzyme inhibitory activities, aiding in the discovery of potential therapeutic agents. The synthesis and evaluation of derivatives for inhibitory potential against enzymes like bovine carbonic anhydrase (bCA-II) and acetylcholinesterase (AChE) have led to identifying compounds with significant activity, providing a foundation for further SAR studies and the development of new pharmacological agents (Virk et al., 2018).
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-16-3-5-17(6-4-16)12-25-23(28)14-26-13-22(29-2)21(27)11-19(26)15-30-20-9-7-18(24)8-10-20/h3-11,13H,12,14-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJGLMKDLKNDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.